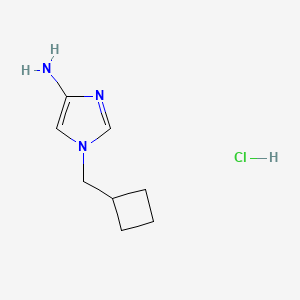![molecular formula C25H27N5O2 B2940997 9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846028-01-1](/img/new.no-structure.jpg)
9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex organic molecule known for its unique structure and significant applications in various fields. It belongs to the class of purines, which are vital in numerous biochemical processes.
Méthodes De Préparation
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic reactions, involving various intermediates. A common route includes the condensation of specific aromatic aldehydes with guanine derivatives under controlled temperatures and pH conditions. Industrial production methods: Industrial synthesis involves large-scale reactors where precision in temperature, pressure, and solvent conditions are crucial. Catalysts such as Lewis acids are often employed to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of reactions: This compound undergoes several types of reactions including oxidation, reduction, and substitution. Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. Major products: The primary products formed from these reactions include different derivatives that may exhibit varied biological activities or physical properties.
Applications De Recherche Scientifique
In chemistry, this compound is used as a building block for more complex molecules. In biology and medicine, it serves as a potential lead compound for drug development, targeting various enzymes and receptors. Its industrial applications include use in the synthesis of advanced materials and in catalysis.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. It may inhibit or activate certain biological pathways, influencing cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives like caffeine and theobromine. this compound's unique substituents, such as the ethyl and methyl phenyl groups, confer distinct physicochemical properties and biological activities.
There you have it—a detailed dive into "9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione". What’s catching your interest most?
Propriétés
Numéro CAS |
846028-01-1 |
|---|---|
Formule moléculaire |
C25H27N5O2 |
Poids moléculaire |
429.524 |
Nom IUPAC |
9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O2/c1-4-18-10-12-20(13-11-18)28-14-5-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-19-8-6-17(2)7-9-19/h6-13H,4-5,14-16H2,1-3H3 |
Clé InChI |
HZTKXFMAPKLSBL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)
![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940919.png)

![N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2940921.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2940925.png)


![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)


![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940934.png)

